methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride
CAS No.:
Cat. No.: VC18118498
Molecular Formula: C4H10ClN3
Molecular Weight: 135.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10ClN3 |
|---|---|
| Molecular Weight | 135.59 g/mol |
| IUPAC Name | N-methyl-1-(3-methyldiazirin-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H9N3.ClH/c1-4(3-5-2)6-7-4;/h5H,3H2,1-2H3;1H |
| Standard InChI Key | ZQJCVVHYIRKZPM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(N=N1)CNC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-methyl-1-(3-methyldiazirin-3-yl)methanamine hydrochloride, reflects its core structure: a methylamine group linked to a 3-methyl-diazirine ring via a methylene bridge. The diazirine ring, a three-membered heterocycle containing two nitrogen atoms, confers photoreactivity critical for its biochemical applications. Key properties include:
Molecular Formula: C₄H₁₀ClN₃
Molecular Weight: 135.59 g/mol
Structural Features:
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A planar diazirine ring stabilized by delocalized π-electrons.
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A protonated amine group enhancing water solubility in its hydrochloride form.
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A methyl substituent on the diazirine ring, which sterically influences reactivity .
The diazirine ring undergoes photolysis at wavelengths near 360 nm, generating a reactive carbene intermediate capable of inserting into C–H, N–H, or O–H bonds . This property underpins its utility in crosslinking experiments.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with diaziridine precursors. A common route includes:
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Diazotization: Reaction of a primary amine (e.g., methylamine) with nitrous acid to form diaziridine.
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Aldehyde Condensation: Introduction of formaldehyde to form the diazirine ring via cyclization.
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Hydrochloride Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.
Key Reaction Conditions:
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Temperature: 0–5°C during diazotization to prevent side reactions.
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Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) for optimal yield.
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Catalysts: Lewis acids such as zinc chloride may accelerate cyclization.
Optimization Challenges
The C/N (carbon/nitrogen) ratio during synthesis critically impacts product distribution. Excess methylamine favors monomethylamine formation, while higher formaldehyde concentrations promote diazirine ring closure . Impurities like dimethylamine and trimethylamine are minimized by maintaining a C/N ratio near 1.0 .
Table 1: Synthetic Parameters and Outcomes
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| C/N Ratio | 1.0 | >1.0 increases trimethylamine |
| Reaction Temperature | 0–5°C | >10°C reduces diazirine yield |
| Solvent Polarity | Low (e.g., DCM) | High polarity slows cyclization |
Applications in Biochemical Research
Photoaffinity Labeling
The compound’s carbene intermediate forms covalent bonds with proximal biomolecules upon UV exposure, enabling:
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Protein Interaction Mapping: Identification of binding partners in complexes .
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Membrane Protein Studies: Labeling of hydrophobic domains in lipid bilayers .
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Enzyme Active Site Probes: Trapping transient substrate-enzyme interactions.
In a landmark study, the compound photolabeled Glu272 and Phe317 residues in the GLIC ion channel, revealing conformational changes during gating .
Comparative Efficacy
Table 2: Photolabeling Efficiency vs. Analogues
The methyl-substituted derivative exhibits higher specificity than ethyl analogues but slightly lower efficiency than aliphatic diazirines .
Comparison with Structural Analogues
Ethyl-Substituted Derivative
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride (C₅H₁₂ClN₃) differs by an ethyl group on the amine. This modification:
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Reduces water solubility due to increased hydrophobicity.
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Alters photolysis kinetics, requiring longer UV exposure.
3-(3-Methyl-Diazirinyl)Propan-1-Amine
Recent Research Developments
Photolabeling in Neurotransmitter Receptors
A 2024 study utilized the compound to map allosteric sites in GABA₃ receptors, identifying a novel binding pocket adjacent to the orthosteric site . The carbene adducts were localized via high-resolution mass spectrometry, demonstrating sub-ångström precision .
Drug Discovery Applications
In fragment-based drug design, the compound’s small size (135.59 g/mol) enables efficient tagging of low-affinity fragments, facilitating hit identification in virtual screens.
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